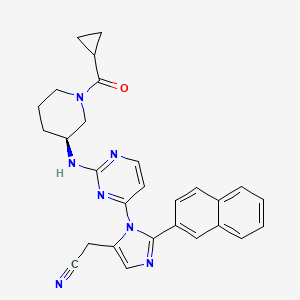
UDP-|A-D-Galactose-13C (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-α-D-Galactose-13C (disodium) is a compound that is labeled with the stable isotope carbon-13. It is a disodium salt form of uridine diphosphate galactose, which is a nucleotide sugar involved in the biosynthesis of galactose-containing oligosaccharides. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and the biosynthesis of glycoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-α-D-Galactose-13C (disodium) involves the incorporation of the carbon-13 isotope into the uridine diphosphate galactose molecule. This process typically starts with the synthesis of carbon-13 labeled glucose, which is then converted into carbon-13 labeled galactose. The galactose is subsequently activated to form UDP-α-D-Galactose-13C through a series of enzymatic reactions involving galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4’-epimerase .
Industrial Production Methods
Industrial production of UDP-α-D-Galactose-13C (disodium) involves large-scale fermentation processes using genetically engineered microorganisms that can incorporate the carbon-13 isotope into the nucleotide sugar. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
UDP-α-D-Galactose-13C (disodium) undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Hydrolysis Reactions: Involving the cleavage of chemical bonds by the addition of water
Common Reagents and Conditions
Common reagents used in reactions involving UDP-α-D-Galactose-13C (disodium) include:
Enzymes: Such as galactosyltransferases, which facilitate the transfer of galactose to acceptor molecules.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions
Major Products Formed
The major products formed from reactions involving UDP-α-D-Galactose-13C (disodium) include various galactose-containing oligosaccharides and glycoconjugates, which are important in biological processes such as cell signaling and immune response .
Scientific Research Applications
UDP-α-D-Galactose-13C (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of galactose into glycoconjugates.
Biology: Used to study the biosynthesis of galactose-containing oligosaccharides and their role in cellular processes.
Medicine: Used in research on metabolic disorders such as galactosemia and in the development of diagnostic assays.
Industry: Used in the production of labeled compounds for pharmaceutical research and development
Mechanism of Action
The mechanism of action of UDP-α-D-Galactose-13C (disodium) involves its role as a donor substrate for galactosyltransferases, enzymes that transfer galactose to acceptor molecules. This process is essential for the biosynthesis of galactose-containing oligosaccharides and glycoconjugates. The molecular targets of UDP-α-D-Galactose-13C (disodium) include various galactosyltransferases and other enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
UDP-α-D-Galactose (disodium): The non-labeled form of the compound.
UDP-α-D-Glucose (disodium): Another nucleotide sugar involved in the biosynthesis of glycoconjugates.
UDP-α-D-Glucuronic Acid (disodium): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans
Uniqueness
The uniqueness of UDP-α-D-Galactose-13C (disodium) lies in its carbon-13 labeling, which allows for the tracking and quantification of galactose incorporation into glycoconjugates in metabolic studies. This makes it a valuable tool in research involving metabolic pathways and the biosynthesis of complex carbohydrates .
Properties
Molecular Formula |
C15H22N2Na2O17P2 |
|---|---|
Molecular Weight |
611.26 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1/i14+1;; |
InChI Key |
PKJQEQVCYGYYMM-CDLWSAOZSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[13C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


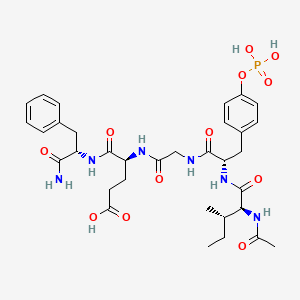

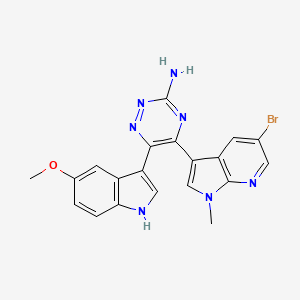
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

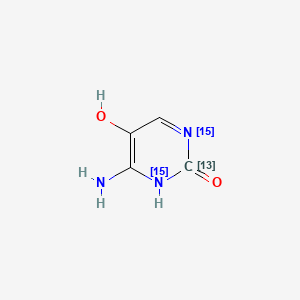
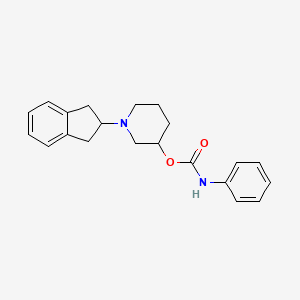
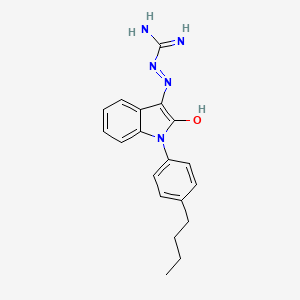
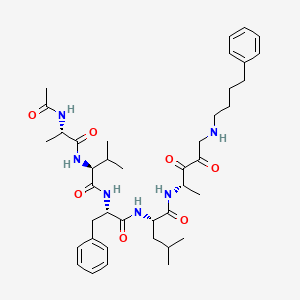

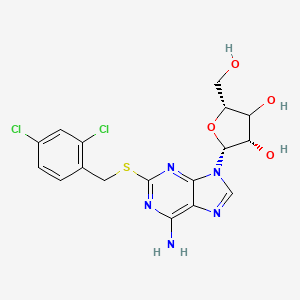
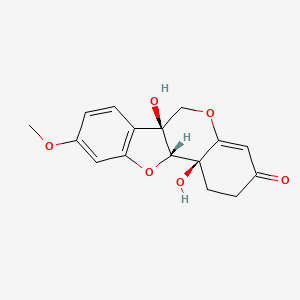
![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)
